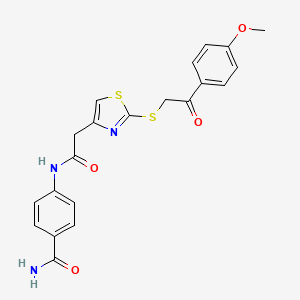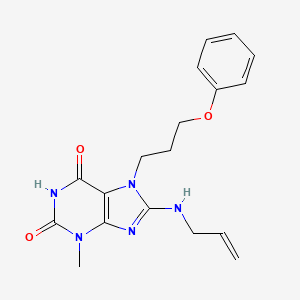![molecular formula C8H13IN2O B3004672 [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226182-20-1](/img/structure/B3004672.png)
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C8H13IN2O and a molecular weight of 280.109. It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazole compounds, like “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Applications De Recherche Scientifique
Functionalization with D-Glucopyranose and Aminoalcohols The functionalization of iodopyrazoles, similar in structure to [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol, with D-Glucopyranose and aminoalcohols has been studied. This process involves the formation of N-nucleosides and pyrazole-1-yl-methylacetates, which can be further converted into corresponding amides, showing potential in nucleoside analog synthesis (Randow & Miethchen, 1991).
Synthesis of Pyrazole Derivatives The synthesis of new pyrazole derivatives under sonication conditions has been explored. These derivatives, including those similar to this compound, are synthesized using various hydrazines and chalcone-like heteroanalogues, highlighting the versatility of pyrazole compounds in chemical synthesis (Trilleras et al., 2013).
Catalysis in Methanol Synthesis Research on the catalytic conversion of carbon dioxide to methanol using iron(II) scorpionate catalysts, which involve pyrazol-1-yl groups, points to potential applications in eco-friendly methanol synthesis. This highlights a significant role in sustainable chemical processes (Ribeiro et al., 2017).
Development of Novel Heterocyclic Systems Computational and experimental studies on the synthesis of new pyrazolyl α-amino esters derivatives have been conducted. These studies, which include molecules structurally related to this compound, indicate potential in developing new active biomolecules (Mabrouk et al., 2020).
Electrochemical Applications Electrooxidation studies involving methylpyrazole, a compound related to this compound, have been conducted. This research points to potential applications in electrochemical processes and synthesis (Yoshida et al., 1995).
Catalysis in Stereoselective Transformations Research on the electrocatalytic transformation of aldehydes with pyrazolin-5-one, related to this compound, suggests applications in stereoselective synthesis, relevant for biomedical applications (Elinson et al., 2015).
Synthesis of Complex Organic Structures The synthesis and characterization of complex organic structures involving pyrazoles, akin to this compound, demonstrate their utility in the synthesis of novel organic compounds with potential pharmaceutical applications (Kumar et al., 2012).
Investigations in Catecholase Activity Studies on in situ copper complexes with pyrazole-based ligands reveal the potential of these complexes, structurally similar to this compound, in catecholase activity investigations. This is significant for understanding enzymatic reactions and designing biomimetic catalysts (Mouadili et al., 2013).
Orientations Futures
While specific future directions for “[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol” are not available, pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their broad range of chemical and biological properties . They continue to be a focus of research for the development of new drugs and therapeutic agents .
Propriétés
IUPAC Name |
[5-iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-8(9)3-7(5-12)10-11/h3,6,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBFUEMHLRWAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)
![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)
![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)



![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)


![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
